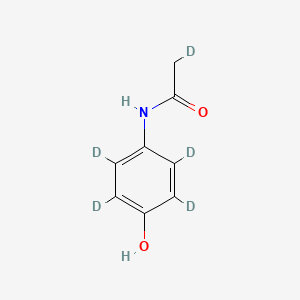
Acetaminophen-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetaminophen-d5, also known as deuterated acetaminophen, is a stable isotope-labeled compound. It is a derivative of acetaminophen where five hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research, particularly in pharmacokinetic studies, due to its ability to act as a tracer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetaminophen-d5 involves the acetylation of deuterated p-aminophenol with acetic anhydride. The reaction typically proceeds as follows:
Starting Materials: Deuterated p-aminophenol and acetic anhydride.
Reaction Conditions: The reaction is carried out in a solvent such as deuterated water or deuterated methanol, under reflux conditions.
Procedure: The deuterated p-aminophenol is dissolved in the solvent, and acetic anhydride is added dropwise. The mixture is heated under reflux for several hours until the reaction is complete.
Isolation: The product is isolated by cooling the reaction mixture, followed by filtration and recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of deuterated p-aminophenol and acetic anhydride are used.
Automated Systems: Automated reactors and purification systems are employed to ensure consistency and purity.
Quality Control: Rigorous quality control measures are in place to ensure the final product meets the required specifications for research use.
Chemical Reactions Analysis
Types of Reactions
Acetaminophen-d5 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form N-acetyl-p-benzoquinone imine (NAPQI), a toxic metabolite.
Reduction: It can be reduced back to p-aminophenol under certain conditions.
Substitution: The hydroxyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions.
Major Products
Oxidation: N-acetyl-p-benzoquinone imine (NAPQI).
p-Aminophenol.Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Acetaminophen-d5 is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: Used as a tracer to study the absorption, distribution, metabolism, and excretion of acetaminophen in the body.
Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites.
Drug Interaction Studies: Used to study interactions between acetaminophen and other drugs.
Toxicology Studies: Helps in assessing the toxicity and safety profile of acetaminophen.
Mechanism of Action
Acetaminophen-d5 exerts its effects through similar mechanisms as acetaminophen. It primarily works by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. This inhibition leads to reduced pain and fever. Additionally, this compound is metabolized to N-acylphenolamine (AM404), which acts on the transient receptor potential vanilloid 1 (TRPV1) and cannabinoid 1 receptors in the brain, contributing to its analgesic effects .
Comparison with Similar Compounds
Similar Compounds
Acetaminophen: The non-deuterated form of acetaminophen-d5.
Paracetamol: Another name for acetaminophen.
N-acetyl-p-benzoquinone imine (NAPQI): A toxic metabolite of acetaminophen.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it an ideal tracer for pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis using mass spectrometry.
Properties
Molecular Formula |
C8H9NO2 |
|---|---|
Molecular Weight |
156.19 g/mol |
IUPAC Name |
2-deuterio-N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C8H9NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10)/i1D,2D,3D,4D,5D |
InChI Key |
RZVAJINKPMORJF-RALIUCGRSA-N |
Isomeric SMILES |
[2H]CC(=O)NC1=C(C(=C(C(=C1[2H])[2H])O)[2H])[2H] |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(2-Aminoethoxy)-4-[1-[[4-[tris[4-[[4-[3,4-bis(2-aminoethoxy)phenyl]pyridin-1-ium-1-yl]methyl]phenyl]methyl]phenyl]methyl]pyridin-1-ium-4-yl]phenoxy]ethanamine;tetrachloride](/img/structure/B12380401.png)

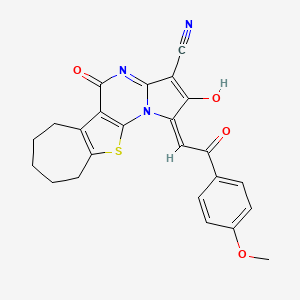
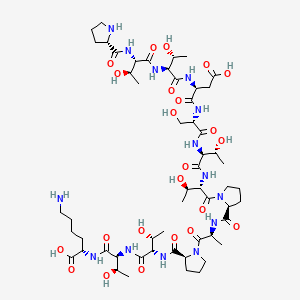
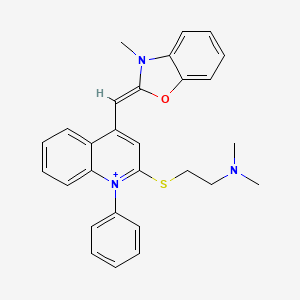
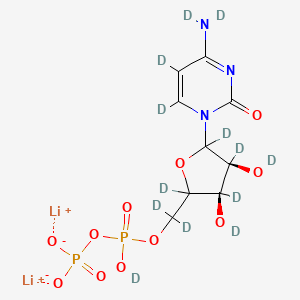
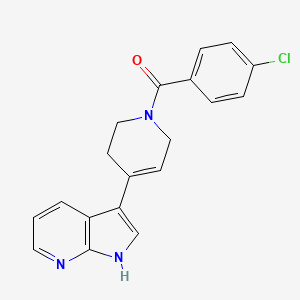


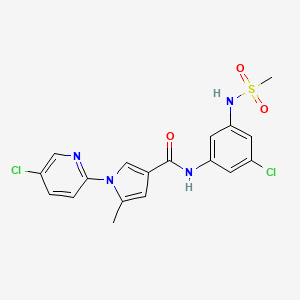
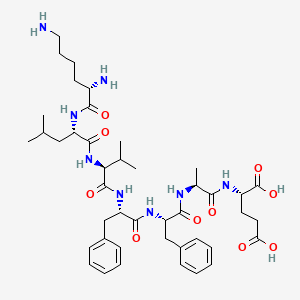

![8-[4-[4-(4-Bromophenyl)piperazin-1-yl]sulfonylphenyl]-1-propyl-3,7-dihydropurine-2,6-dione](/img/structure/B12380474.png)
